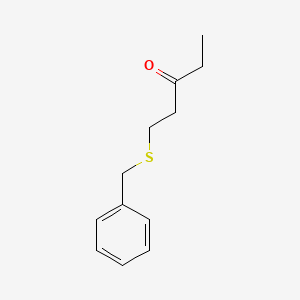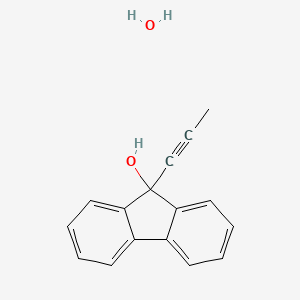
9-Prop-1-ynylfluoren-9-ol;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Prop-1-ynylfluoren-9-ol;hydrate is a chemical compound with the molecular formula C16H12O. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group at the 9th position and a prop-1-ynyl group. The compound is often found in its hydrated form, which means it includes water molecules in its crystal structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Prop-1-ynylfluoren-9-ol typically involves the reduction of 9-fluorenone using a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under controlled temperature conditions to ensure the selective reduction of the ketone group to a hydroxyl group .
Industrial Production Methods
Industrial production of 9-Prop-1-ynylfluoren-9-ol may involve a multi-step synthesis starting from fluorene. The process includes the alkylation of fluorene to introduce the prop-1-ynyl group, followed by oxidation to form 9-fluorenone, and subsequent reduction to yield the final product. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
9-Prop-1-ynylfluoren-9-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced further to form various derivatives.
Substitution: The prop-1-ynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of 9-fluorenone to 9-Prop-1-ynylfluoren-9-ol.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions to substitute the prop-1-ynyl group.
Major Products Formed
The major products formed from these reactions include various fluorene derivatives, such as 9-fluorenone from oxidation and substituted fluorenes from nucleophilic substitution reactions .
Applications De Recherche Scientifique
9-Prop-1-ynylfluoren-9-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 9-Prop-1-ynylfluoren-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the prop-1-ynyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenol: A similar compound with a hydroxyl group at the 9th position but without the prop-1-ynyl group.
9-Fluorenone: The oxidized form of 9-fluorenol, containing a ketone group at the 9th position.
Fluorene: The parent compound without any functional groups at the 9th position
Uniqueness
9-Prop-1-ynylfluoren-9-ol is unique due to the presence of both a hydroxyl group and a prop-1-ynyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
114658-36-5 |
|---|---|
Formule moléculaire |
C16H14O2 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
9-prop-1-ynylfluoren-9-ol;hydrate |
InChI |
InChI=1S/C16H12O.H2O/c1-2-11-16(17)14-9-5-3-7-12(14)13-8-4-6-10-15(13)16;/h3-10,17H,1H3;1H2 |
Clé InChI |
QEFMMHKCPVXIKQ-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
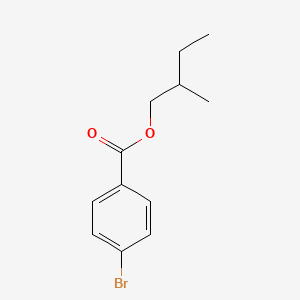
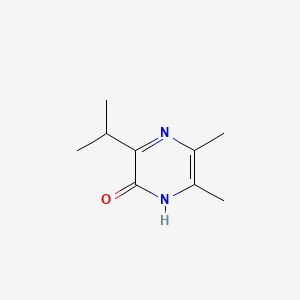
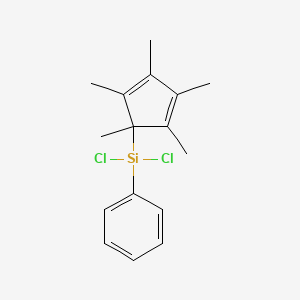
![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
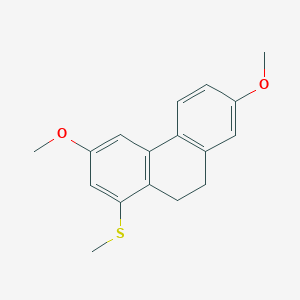
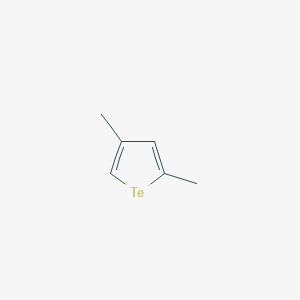
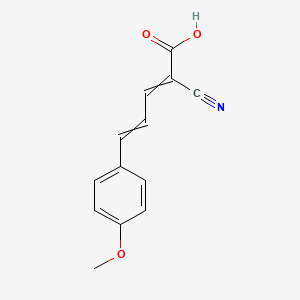
diphenylsilane](/img/structure/B14298185.png)
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
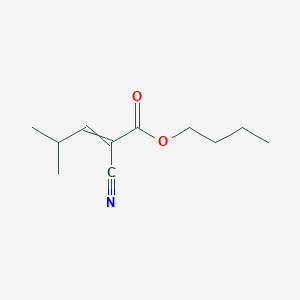
![Propan-2-yl [(3,5,6-trichloropyridin-2-yl)oxy]acetate](/img/structure/B14298200.png)
